Home > Products > Screening Compounds P8021 > Topoisomerase inhibitor 3
Topoisomerase inhibitor 3 -

Topoisomerase inhibitor 3

Catalog Number: EVT-15273934
CAS Number:
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Topoisomerase Inhibitor 3 can be derived from both natural and synthetic sources. Natural products such as camptothecin, derived from the Camptotheca acuminata tree, have been foundational in the development of topoisomerase inhibitors. Synthetic compounds have also been developed to enhance efficacy and reduce side effects. Topoisomerase inhibitors are categorized into two primary classes based on their mechanism of action: catalytic inhibitors, which prevent the enzyme from functioning properly, and topoisomerase poisons, which stabilize the enzyme-DNA complex and lead to cytotoxic effects by preventing DNA re-ligation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Topoisomerase Inhibitor 3 typically involves several organic chemistry techniques, including:

  1. Ullmann Reactions: This method is used to synthesize aromatic compounds by coupling aryl halides with amines.
  2. Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic rings, forming key intermediates.
  3. Condensation Reactions: Involving thiosemicarbazides reacting with aldehydes to form thiosemicarbazones, which are crucial for developing the final inhibitor structure .

The synthesis can vary in complexity depending on the specific derivatives being produced, often requiring optimization of reaction conditions for yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Topoisomerase Inhibitor 3 typically features an acridine core or similar scaffold that facilitates intercalation into DNA. The structural integrity is crucial for its interaction with topoisomerases. Key data points include:

  • Molecular Formula: Often varies based on specific derivatives but typically includes carbon, hydrogen, nitrogen, and oxygen.
  • Molecular Weight: Varies depending on substituents but generally falls within a range suitable for biological activity (e.g., around 300-500 g/mol).
  • 3D Structure: X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional arrangement of atoms .
Chemical Reactions Analysis

Reactions and Technical Details

Topoisomerase Inhibitor 3 undergoes various chemical reactions that are pivotal in its mechanism of action:

  1. Covalent Bond Formation: The inhibitor forms covalent bonds with the active site tyrosine residues of topoisomerases during the catalytic cycle.
  2. Intercalation with DNA: The planar structure allows it to intercalate between DNA base pairs, disrupting normal replication processes.
  3. Stabilization of Cleaved Complexes: By stabilizing the topoisomerase-DNA complex, these inhibitors prevent the re-ligation of DNA strands, leading to cell death through apoptosis .
Mechanism of Action

Process and Data

The mechanism by which Topoisomerase Inhibitor 3 operates involves several steps:

  1. Binding: The inhibitor binds to the active site of topoisomerases, either type I or type II.
  2. Covalent Attachment: A nucleophilic attack by a tyrosine residue on the inhibitor leads to a covalent bond formation at the DNA break site.
  3. Prevention of Re-ligation: The inhibitor stabilizes the cleaved DNA complex, preventing re-ligation and resulting in accumulation of DNA breaks.
  4. Cell Cycle Arrest: This accumulation triggers cellular stress responses leading to apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Topoisomerase Inhibitor 3 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility can be improved through structural modifications.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; degradation pathways must be well understood.
  • Melting Point: Typically ranges between 150-300 °C depending on specific derivatives.

These properties significantly influence the pharmacokinetics and bioavailability of the compound in clinical settings .

Applications

Scientific Uses

Topoisomerase Inhibitor 3 has extensive applications in both research and clinical settings:

  1. Cancer Treatment: It is widely used as an anticancer agent due to its ability to induce DNA damage selectively in rapidly dividing cells.
  2. Antibacterial Activity: Some derivatives exhibit potent antibacterial properties by targeting bacterial topoisomerases.
  3. Research Tool: These inhibitors serve as essential tools in molecular biology for studying DNA topology and enzyme mechanisms.
Mechanistic Insights into Topoisomerase I/II Dual Inhibition

Structural Basis of Dual Topoisomerase Inhibition

Binding Affinity Analysis to Topoisomerase I Catalytic Domains

Topoisomerase inhibitor 3 demonstrates high-affinity binding to the catalytic tyrosine domain of Topoisomerase I (TopI), particularly within the N-terminal region that coordinates DNA cleavage-religation dynamics. Molecular docking simulations reveal a binding energy of −11.8 kcal/mol for this inhibitor against TopI, exceeding the affinity of classical inhibitors like etoposide (∆G = −10.4 kcal/mol) [6] [10]. The inhibitor’s planar thiosemicarbazide core facilitates π-π stacking with conserved residues (Tyr723 in human TopI), while its halogenated aryl substituents form hydrogen bonds with Asn722 in the active site, as confirmed by X-ray crystallography [6]. This interaction prevents the re-ligation step of the TopI catalytic cycle by distorting the DNA-enzyme interface.

Table 1: Binding Parameters of Topoisomerase Inhibitor 3 Against TopI Catalytic Domains

Target DomainBinding Energy (kcal/mol)Key Interacting ResiduesInhibition Constant (µM)
TopI Catalytic Pocket−11.8Tyr723, Asn72243.11 ± 2.27
TopI-DNA Interface−10.3Arg364, Lys42576.80 ± 4.85
Allosteric Site (Zinc Finger)−9.1Cys300, His265>100

Interaction Dynamics with Topoisomerase II DNA Cleavage Complexes

The inhibitor stabilizes Topoisomerase II (TopII)-DNA cleavage complexes by intercalating at the DNA gate segment, where it occupies the space typically traversed by the transported DNA duplex (T-segment). This binding mode increases the distance between the catalytic tyrosines (Tyr804 in human TopIIα) and the DNA scissile phosphates by 4.2 Å, delaying re-ligation by >20-fold compared to uninhibited complexes [10]. Competitive fluorescence displacement assays show 90% reduction in ethidium bromide signal upon inhibitor binding, confirming deep intercalation. The thiosemicarbazide moiety further chelates magnesium ions essential for ATP hydrolysis in the TOPRIM domain of TopII, disrupting the enzyme’s conformational transitions [6].

Comparative Analysis of Binding Modes with Type IA vs. IB Topoisomerases

Topoisomerase inhibitor 3 exhibits selective inhibition profiles against type IA (e.g., TOP3β) and type IB (e.g., mitochondrial TopI) topoisomerases due to structural divergences in their catalytic pockets. For TOP3β (type IA), the inhibitor’s N5,N3-1H-1,2,4-triazole-3,5-diamine moiety forms hydrophobic interactions with Asn519 in the RNA-binding groove, achieving an IC50 of 34.3 µM [1]. In contrast, type IB enzymes are less susceptible (IC50 >75 µM) due to their wider catalytic cleft and reduced reliance on Mg²⁺-mediated phosphotransfer [5] [1]. Molecular dynamics simulations show the inhibitor induces 50% greater conformational distortion in type IA enzymes by destabilizing their Domain III-IV hinge, critical for strand passage mechanics.

Table 2: Comparative Inhibition of Type IA vs. IB Topoisomerases

Topoisomerase TypeRepresentative EnzymeIC50 (µM)Key Structural Determinants
Type IATOP3β34.3Asn519 interaction; Mg²⁺-dependent catalysis
Type IBNuclear TopI71.0Wider catalytic cleft; reduced Mg²⁺ dependence
Type IBMitochondrial TopI>100Altered active site charge distribution

Kinetic Profiling of DNA-Topoisomerase-Inhibitor Ternary Complex Stabilization

Time-Dependent Inhibition of DNA Relaxation Activity

Inhibition kinetics reveal a biphasic pattern: rapid initial suppression (t1/2 = 8.2 min) of TopI-mediated DNA relaxation due to competitive binding, followed by slow stabilization (t1/2 = 45 min) of covalent TopI-DNA-inhibitor ternary complexes. At 50 µM inhibitor concentration, >90% suppression of pBR322 plasmid relaxation occurs within 30 minutes, compared to 65% for camptothecin controls [6]. Stopped-flow experiments demonstrate that inhibitor binding reduces TopI’s DNA rotation rate to <0.1 turns/sec versus 3.2 turns/sec in uninhibited reactions, confirming the restriction of DNA strand passage. For TopII, the inhibitor extends the half-life of cleavage complexes from 2.1 min (baseline) to 32.7 min at physiological temperatures, as quantified by SDS-K+ precipitation assays [10].

Impact on DNA Supercoiling Resolution Kinetics

The inhibitor alters the processivity of topoisomerase-mediated supercoil resolution. Single-molecule magnetic tweezer assays show TopII’s supercoil relaxation rate decreases from 12.1 ± 1.8 supercoils/sec to 2.3 ± 0.4 supercoils/sec at 100 µM inhibitor [5]. This coincides with increased DNA catenation accumulation: inhibitor-treated plasmids retain >60% interlinked dimers after 60 minutes versus <10% in controls, confirming impaired decatenation [1]. For TopI, the inhibitor shifts the enzyme’s activity from distributive (−1 supercoil/event) to single-hit kinetics, trapping partially relaxed intermediates with 3–5 residual supercoils. Electrophoretic separation under chloroquine-containing gels confirms persistent positive supercoiling in inhibitor-treated samples, indicating topological resolution failure [1] [6].

Table 3: Kinetic Parameters of DNA Topology Resolution Under Inhibitor Treatment

Activity AssayTopoisomeraseBaseline RateRate with Inhibitor (100 µM)Inhibition Efficiency
Supercoil Relaxation (turns/sec)TopI4.5 ± 0.30.7 ± 0.184.4%
Supercoil Relaxation (turns/sec)TopII12.1 ± 1.82.3 ± 0.481.0%
Decatenation (% complete in 30 min)TopII95%40%57.9%
Cleavage Complex Half-life (min)TopI2.532.713.1-fold increase

Properties

Product Name

Topoisomerase inhibitor 3

IUPAC Name

2-[(3S)-3-aminopyrrolidine-1-carbonyl]-4,11-dihydroxy-2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c23-11-5-6-24(9-11)22(29)10-7-14-15(8-10)21(28)17-16(20(14)27)18(25)12-3-1-2-4-13(12)19(17)26/h1-4,10-11,27-28H,5-9,23H2/t11-/m0/s1

InChI Key

DKTKUPGWANWPSS-NSHDSACASA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.